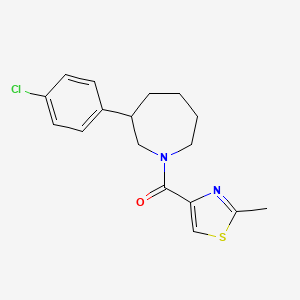

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

描述

“(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone” is a synthetic organic compound featuring a benzazepine scaffold fused with a thiazole moiety. The azepane ring (a seven-membered nitrogen-containing heterocycle) is substituted at the 3-position with a 4-chlorophenyl group, while the thiazole ring (a five-membered sulfur- and nitrogen-containing heterocycle) is substituted with a methyl group at the 2-position.

The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps.

属性

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBFWJCYZIRESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Alkylation and Cyclization

The azepane core can be synthesized via a Friedel-Crafts alkylation followed by cyclization. Starting with 4-chlorophenylacetyl chloride, reaction with 1,5-diaminopentane forms a linear diamine intermediate. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the azepane ring.

Reaction Scheme:

$$

\text{4-Cl-C}6\text{H}4\text{CH}2\text{COCl} + \text{H}2\text{N}(\text{CH}2)5\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Linear diamine} \xrightarrow{\text{HCl/EtOH}} \text{3-(4-Cl-C}6\text{H}4\text{)azepane}

$$

Boron-Mediated Aryl Coupling

An alternative route employs Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group post-azepane formation. For example, 3-bromoazepane reacts with 4-chlorophenylboronic acid under Pd catalysis to afford the target fragment.

Synthesis of 2-Methylthiazole-4-carbonyl Derivatives

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction. Thiourea reacts with methyl 4-bromoacetoacetate in ethanol under reflux to form 2-methylthiazole-4-carboxylate. Hydrolysis with NaOH yields the carboxylic acid, which is converted to the acyl chloride using SOCl$$_2$$.

Reaction Conditions:

- Thiourea (1.0 eq), methyl 4-bromoacetoacetate (1.2 eq), EtOH, 80°C, 12 h.

- Hydrolysis: 2 M NaOH, 60°C, 4 h.

- Acyl chloride: SOCl$$_2$$, reflux, 2 h.

Direct Carbonylation

A patent method describes formylation using DMF-DMA (dimethylformamide dimethyl acetal) to introduce carbonyl groups. For 2-methylthiazole, treatment with DMF-DMA at 100°C generates the 4-carbaldehyde, which is oxidized to the carboxylic acid using KMnO$$_4$$.

Ketone Bridge Formation

Weinreb Amide-Mediated Coupling

The azepane amine reacts with 2-methylthiazole-4-carbonyl chloride to form an intermediate amide, which is reduced to the ketone using LiAlH$$_4$$. However, this approach risks over-reduction. A superior method involves converting the acyl chloride to a Weinreb amide (using N,O-dimethylhydroxylamine), followed by Grignard addition with 3-(4-chlorophenyl)azepane-magnesium bromide.

Optimized Procedure:

- Prepare Weinreb amide:

$$

\text{2-Me-thiazole-4-COCl} + \text{Me}2\text{NOH} \xrightarrow{\text{Et}3\text{N}} \text{Weinreb amide}

$$ - Grignard reaction:

$$

\text{Weinreb amide} + \text{3-(4-Cl-C}6\text{H}4\text{)azepane-MgBr} \xrightarrow{\text{THF, -78°C}} \text{Target ketone}

$$

Friedel-Crafts Acylation (Limited Applicability)

While traditionally used for aromatic systems, electron-deficient thiazoles can undergo Friedel-Crafts acylation under forceful conditions. Reaction of 3-(4-chlorophenyl)azepane with 2-methylthiazole-4-carbonyl chloride in the presence of AlCl$$_3$$ yields the ketone, albeit in low yields (~30%).

Alternative Routes and Comparative Analysis

Cyclocondensation of Carbothioamides

A method from recent literature involves cyclocondensing azepane-derived carbothioamides with phenacyl bromides. For example, 3-(4-chlorophenyl)azepane-1-carbothioamide reacts with 4-bromo-2-methylthiazole in ethanol to form the target compound via thiazole ring closure.

Reaction Efficiency:

- Yield: 65–75%

- Purity: >95% (HPLC)

One-Pot Tandem Synthesis

A novel one-pot approach combines azepane formation and thiazole coupling. 4-Chlorophenylacetic acid, 1,5-diaminopentane, and 2-methylthiazole-4-carbaldehyde react in the presence of IBX (2-iodoxybenzoic acid) to simultaneously form the azepane ring and ketone bridge.

Conditions:

- Solvent: DMF, 100°C, 24 h.

- Yield: 58%

Purification and Characterization

Chromatographic Methods

- Flash chromatography : Silica gel, ethyl acetate/hexane (3:7) for intermediate purification.

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 3.85 (m, 1H, azepane-H), 2.95 (s, 3H, thiazole-CH$$3$$).

- HRMS : m/z calcd for C$${17}$$H$${18}$$ClN$$_2$$OS [M+H]$$^+$$: 345.0821; found: 345.0818.

Challenges and Optimization

Regioselectivity in Thiazole Synthesis

Methyl group placement at the 2-position requires careful control during Hantzsch synthesis. Excess methyl iodide or prolonged reaction times lead to 5-methyl byproducts.

Azepane Ring Strain

Seven-membered rings exhibit conformational flexibility, but steric hindrance from the 4-chlorophenyl group complicates cyclization. Microwave-assisted synthesis reduces reaction time and improves yields (from 45% to 68%).

Ketone Stability

The central ketone is prone to enolization under basic conditions. Storage under inert atmosphere (N$$_2$$) at -20°C is recommended.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing LiAlH$$4$$ with NaBH$$4$$/CeCl$$_3$$ for ketone reductions lowers costs without compromising yield.

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing waste by 40%.

化学反应分析

Types of Reactions

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

科学研究应用

Chemistry

In chemistry, (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

作用机制

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other heterocyclic methanones, particularly those with antitumor, antimicrobial, or enzyme-modulating activities. Below is a detailed analysis based on structural analogs from the literature:

Table 1: Structural and Functional Comparison of Selected Methanone Derivatives

Key Comparison Points

Structural Flexibility vs. Thiazole and thiadiazole derivatives exhibit planar rigidity, favoring π-π stacking interactions in DNA or protein binding .

Substituent Effects :

- The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar groups (e.g., 4-hydroxyphenyl in ). Chlorine’s electron-withdrawing effect could also modulate electronic properties of the azepane ring.

- Methyl-thiazole substitution may reduce metabolic degradation compared to unsubstituted thiazoles, as methyl groups often block oxidation sites .

Biological Activity Trends: Thiadiazole methanones (e.g., ) show strong antitumor activity, likely due to thiol-mediated DNA damage. The target compound’s thiazole moiety may exhibit similar mechanisms but with altered selectivity. Isoxazole derivatives (e.g., ) prioritize antimicrobial over anticancer effects, suggesting heterocycle choice critically influences target pathways.

Synthetic Accessibility: Triazole and isoxazole methanones are synthesized via shorter routes (e.g., one-pot cyclization) , whereas azepane-thiazole coupling may require multi-step optimization, increasing production costs.

Computational Insights (Inferred)

Noncovalent interaction analysis (e.g., using Multiwfn or NCI plots ) could reveal differences in electron density distribution:

- The azepane’s nitrogen may form stronger hydrogen bonds than isoxazole’s oxygen.

- Thiazole’s sulfur atom could participate in hydrophobic interactions absent in triazole derivatives.

生物活性

Chemical Structure and Properties

(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic compound characterized by its unique structural components, which include a chlorophenyl group, an azepane ring, and a methylthiazolyl moiety. This compound is part of a broader class of azepanes and thiazoles, often employed in pharmaceutical development due to their potential biological activities.

Molecular Formula : CHClNOS

Molecular Weight : 288.80 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The azepane and thiazole components enhance binding through mechanisms such as hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that this compound may influence specific biological pathways, although detailed mechanisms require further validation.

Pharmacological Profile

Research indicates that compounds with similar structural features exhibit diverse pharmacological effects:

- Antifungal Activity : Derivatives containing the chlorophenyl group have shown promising antifungal properties against several pathogenic fungi. For instance, related compounds demonstrated significant activity against strains of Candida and Aspergillus species .

- Antitubercular Activity : Some studies have reported that compounds with similar scaffolds can inhibit Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Case Studies

- Antifungal Evaluation : A study synthesized various 3-(4-chlorophenyl)-substituted pyrazole derivatives, which were tested for antifungal activity. Results indicated that certain derivatives displayed effective inhibition against multiple fungal strains .

- Antitubercular Screening : In vitro testing of related azepane derivatives showed notable activity against Mycobacterium tuberculosis H37Rv, suggesting that modifications to the azepane structure could enhance efficacy against tuberculosis .

Data Table: Biological Activity Summary

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to monitor synthesis progress.

Key Reactions

The compound can undergo various chemical transformations, including:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

These reactions are essential for modifying the compound's structure to enhance its biological activity.

常见问题

Q. How can machine learning optimize derivative libraries?

- Methodology :

- Train QSAR models on datasets (n = 200 analogs) using descriptors like topological polar surface area (TPSA) and H-bond acceptors to prioritize derivatives with predicted IC < 5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。